molecular formula C16H14Cl2N2O2 B2459411 N,N'-bis(4-chlorophenyl)butanediamide CAS No. 313219-64-6

N,N'-bis(4-chlorophenyl)butanediamide

Cat. No.: B2459411
CAS No.: 313219-64-6
M. Wt: 337.2
InChI Key: RWHCKMGDHPFAAC-UHFFFAOYSA-N
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Description

N,N’-bis(4-chlorophenyl)butanediamide is an organic compound with the molecular formula C16H14Cl2N2O2 and a molecular weight of 337.2 g/mol This compound consists of a butanediamide backbone with two 4-chlorophenyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-chlorophenyl)butanediamide typically involves the reaction of 4-chloroaniline with butanediamide under specific conditions. One common method involves the use of a condensation reaction where 4-chloroaniline is reacted with butanediamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-bis(4-chlorophenyl)butanediamide may involve continuous-flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-chlorophenyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The 4-chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N,N’-bis(4-chlorophenyl)butanediamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(4-chlorophenyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-hydroxyphenyl)butanediamide: This compound has similar structural features but with hydroxy groups instead of chlorine atoms.

    N,N’-bis(4-methylphenyl)butanediamide: Similar structure with methyl groups replacing the chlorine atoms.

    N,N’-bis(4-bromophenyl)butanediamide: Bromine atoms replace the chlorine atoms in this compound.

Uniqueness

N,N’-bis(4-chlorophenyl)butanediamide is unique due to the presence of 4-chlorophenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds .

Properties

IUPAC Name

N,N'-bis(4-chlorophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-11-1-5-13(6-2-11)19-15(21)9-10-16(22)20-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHCKMGDHPFAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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